3-Spiro[3.3]heptan-3-ylbenzoic acid
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Overview
Description
“3-Spiro[3.3]heptan-3-ylbenzoic acid” is a chemical compound with the CAS Number: 2580202-39-5 . It has a molecular weight of 216.28 . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties The compound has a molecular formula of C14H16O2 . The InChI Code for the compound is 1S/C14H16O2/c15-13 (16)11-4-1-3-10 (9-11)12-5-8-14 (12)6-2-7-14/h1,3-4,9,12H,2,5-8H2, (H,15,16) .
Scientific Research Applications
Synthesis and Antitumor Activity
- Spiro-Fused Indolo[2,1-b]quinazoline Derivatives : A method for synthesizing complex alkaloid-like compounds with spiro-fused indolo[2,1-b]quinazoline, demonstrating good yields and excellent diastereoselectivity. The antitumor activity of these spiro-tryptanthrin derivatives was evaluated in vitro against erythroleukemia, cervical carcinoma, and colon carcinoma cell lines, showcasing potential medicinal applications (Filatov et al., 2018).
Catalytic Asymmetric Syntheses
- Spiro[imidazolidine-2,3'-oxindole] Framework : This research demonstrates the catalytic asymmetric chemoselective construction of a spiro[imidazolidine-2,3'-oxindole] framework, significant for its high yields, diastereo-, and enantioselectivities, indicating its potential in synthesizing biologically important structures (Wang et al., 2016).
Organocatalytic Syntheses
- Spiro[pyrrolidin-3,3'-oxindoles] : An enantioselective organocatalytic approach was described for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the method's high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, marking their importance in medicinal chemistry (Chen et al., 2009).
Antitubercular Activity
- Spiro-Pyrrolothiazolyloxindoles : The study on spiro-pyrrolothiazolyloxindoles synthesized via 1,3-dipolar cycloaddition demonstrates their regio- and stereoselective construction and evaluation against Mycobacterium tuberculosis. Among the compounds screened, one showed significant activity, indicating the potential of such spiro compounds in antitubercular therapy (Prasanna et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-spiro[3.3]heptan-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13(16)11-4-1-3-10(9-11)12-5-8-14(12)6-2-7-14/h1,3-4,9,12H,2,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLVOCKVUVAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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